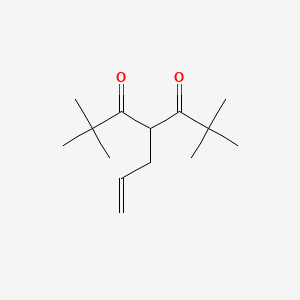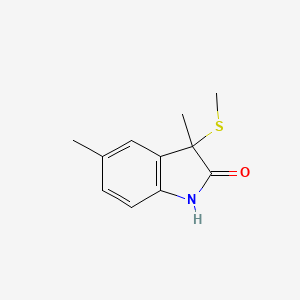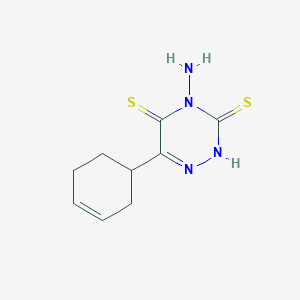
Ethyl 4-(methylsulfanyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(methylsulfanyl)but-2-enoate is an organic compound characterized by the presence of an ester functional group and a sulfanyl group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylsulfanyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in the presence of a base. For example, the enolate ion of ethyl acetoacetate can be alkylated with methyl iodide to introduce the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfanyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(methylsulfanyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(methylsulfanyl)but-2-enoate involves its interaction with various molecular targets. The sulfanyl group can participate in nucleophilic attacks, while the ester group can undergo hydrolysis or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Ethyl 4-(methylsulfanyl)but-2-enoate can be compared with other similar compounds such as:
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with two methylsulfanyl groups.
Ethyl (2E)-3-(methylsulfanyl)prop-2-enoate: Similar structure but with a different position of the double bond and sulfanyl group
Properties
CAS No. |
61784-46-1 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
ethyl 4-methylsulfanylbut-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-9-7(8)5-4-6-10-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
VBDFLJHPLTYUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569847.png)












